3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile
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Overview
Description
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction, where a diethylamino group is introduced to a phenoxybenzene core. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile primarily involves its role as a photoinitiator. Upon exposure to light, the compound undergoes photo-oxidation or photo-reduction, generating reactive species such as radicals or cations. These reactive species initiate polymerization reactions, leading to the formation of polymeric materials . The molecular targets and pathways involved include the interaction with monomers and the subsequent formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)-4,6-diphenyl-benzene-1,3-dicarbonitrile: Another photoinitiator with similar applications in photopolymerization.
4-(Diethylamino)phenyl-2,3-dicyanobenzene: Known for its use in the development of fluorescent materials.
Uniqueness
3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile stands out due to its specific structural configuration, which imparts unique photophysical properties. Its ability to efficiently initiate polymerization under various light conditions makes it a valuable compound in the field of material science .
Properties
CAS No. |
922168-67-0 |
---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H17N3O/c1-3-21(4-2)15-8-6-9-16(11-15)22-18-10-5-7-14(12-19)17(18)13-20/h5-11H,3-4H2,1-2H3 |
InChI Key |
MHCQEGVQILKXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=CC=CC(=C2C#N)C#N |
Origin of Product |
United States |
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